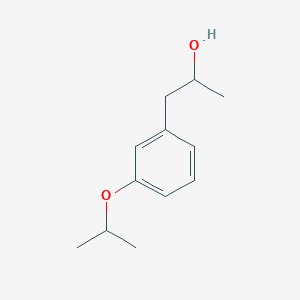![molecular formula C11H11FO B2473139 8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] CAS No. 2248391-04-8](/img/structure/B2473139.png)
8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] is a chemical compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. It is a spirocyclic compound that contains a naphthalene ring and an oxirane ring, with a fluorine atom attached to the naphthalene ring.
Wirkmechanismus
The mechanism of action of 8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] is not yet fully understood. However, studies have suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer activity may be attributed to its ability to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that 8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] can affect various biochemical and physiological processes. It has been found to inhibit the growth of cancer cells by inducing apoptosis, as well as inhibit the growth of bacteria and fungi. Additionally, it has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] in lab experiments is its unique structure, which may allow for the development of novel therapeutic agents. However, its low yield and limited availability may make it difficult to obtain in large quantities for extensive studies.
Zukünftige Richtungen
There are several future directions for the study of 8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]. One potential direction is the development of new therapeutic agents based on its unique structure and potential anticancer and antimicrobial activity. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of inflammatory diseases. Finally, more efficient synthesis methods may need to be developed to increase the yield and availability of the compound for further studies.
Synthesemethoden
The synthesis of 8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] involves the reaction of 4-fluoronaphthalene with ethyl chloroformate in the presence of a base, followed by the addition of sodium hydride and epichlorohydrin. The product is then purified through column chromatography to obtain the final compound. This method has been reported to have a yield of around 50%.
Wissenschaftliche Forschungsanwendungen
8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] has been studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity. Additionally, it has shown promise as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
8-fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-5-1-4-9-8(10)3-2-6-11(9)7-13-11/h1,4-5H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIVDLQCYCBOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2F)C3(C1)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2473056.png)

![(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2473058.png)
![N-cyano-3-ethyl-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B2473059.png)
![N-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2473060.png)
![1-benzyl-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2473061.png)

![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B2473063.png)
![4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2473068.png)

![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2473071.png)

![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2473077.png)
![N-cyclopentyl-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2473078.png)